Cas no 889675-05-2 (1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone)

1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone
- 1-[1-(benzenesulfonyl)-4-phenylmethoxyindol-2-yl]ethanone
- AX8209602
- W9192
- A843012
- 1-[1-(benzenesulfonyl)-4-phenylmethoxy-2-indolyl]ethanone
- 1-[4-phenylmethoxy-1-(phenylsulfonyl)indol-2-yl]ethanone
- 1-[1-(Benzenesulfonyl)-4-(benzyloxy)-1H-indol-2-yl]ethan-1-one
- 1-(4-(benzyloxy)-1-(phenyls
- 1-[4-(Phenylmethoxy)-1-(phenylsulfonyl)-1H-indol-2-yl]ethanone (ACI)
- 1H-Indole, 2-acetyl-4-(phenylmethoxy)-1-(phenylsulfonyl)- (9CI)
- C23H19NO4S
- AKOS015841088
- I11627
- DS-14059
- 889675-05-2
- DTXSID70660791
- DB-078259
- CS-0155080
- 1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethan-1-one
-
- MDL: MFCD11558895
- Inchi: 1S/C23H19NO4S/c1-17(25)22-15-20-21(24(22)29(26,27)19-11-6-3-7-12-19)13-8-14-23(20)28-16-18-9-4-2-5-10-18/h2-15H,16H2,1H3
- InChI Key: DYXUXCLRQONFQD-UHFFFAOYSA-N
- SMILES: O=C(C)C1N(S(C2C=CC=CC=2)(=O)=O)C2C(=C(C=CC=2)OCC2C=CC=CC=2)C=1
Computed Properties
- Exact Mass: 405.10347926g/mol
- Monoisotopic Mass: 405.10347926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 661
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.8
- XLogP3: 4.7
1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225720-1g |
1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone |
889675-05-2 | 95% | 1g |
¥504.00 | 2024-04-26 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02492-10g |
1-[1-(benzenesulfonyl)-4-phenylmethoxyindol-2-yl]ethanone |
889675-05-2 | 95% | 10g |
$1280 | 2023-09-07 | |
Aaron | AR008A0X-250mg |
1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1h-indol-2-yl)ethanone |
889675-05-2 | 95% | 250mg |
$62.00 | 2025-01-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UO309-1g |
1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone |
889675-05-2 | 95+% | 1g |
614.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UO309-50mg |
1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone |
889675-05-2 | 95+% | 50mg |
76.0CNY | 2021-07-12 | |
Chemenu | CM124311-1g |
1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethan-1-one |
889675-05-2 | 95% | 1g |
$262 | 2021-08-05 | |
Chemenu | CM124311-1g |
1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethan-1-one |
889675-05-2 | 95% | 1g |
$*** | 2023-03-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UO309-250mg |
1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone |
889675-05-2 | 95+% | 250mg |
264CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UO309-100mg |
1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone |
889675-05-2 | 95+% | 100mg |
127CNY | 2021-05-08 | |
1PlusChem | 1P0089SL-250mg |
1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone |
889675-05-2 | 95% | 250mg |
$17.00 | 2024-04-20 |
1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone Production Method
Production Method 1
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; -78 °C → rt; 12 h, rt
1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone Raw materials
1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone Preparation Products
1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone Related Literature
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
Additional information on 1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone
Recent Advances in the Study of 1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone (CAS: 889675-05-2)
The compound 1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone (CAS: 889675-05-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This indole-based derivative has been the subject of several studies aimed at exploring its pharmacological properties, synthetic pathways, and mechanisms of action. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of 1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes palladium-catalyzed cross-coupling reactions to achieve higher efficiency and scalability. This advancement is expected to facilitate further preclinical and clinical investigations of the compound.
In terms of pharmacological activity, preliminary in vitro studies have demonstrated that 1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone exhibits potent inhibitory effects on specific kinase enzymes implicated in cancer cell proliferation. A study published in Bioorganic & Medicinal Chemistry Letters reported IC50 values in the nanomolar range for certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. Further mechanistic studies are underway to elucidate its precise mode of action.
Another area of interest is the compound's potential application in neurodegenerative diseases. A 2022 study in ACS Chemical Neuroscience explored its neuroprotective properties in models of Alzheimer's disease, revealing that it can modulate amyloid-beta aggregation and reduce oxidative stress in neuronal cells. These findings highlight the versatility of 1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone and its potential for multitarget therapy.
Despite these promising results, challenges remain in the development of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future research. Ongoing studies are employing structure-activity relationship (SAR) analyses and computational modeling to optimize the compound's pharmacokinetic and pharmacodynamic profiles.
In conclusion, 1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone (CAS: 889675-05-2) represents a promising candidate for further investigation in both oncology and neurology. Its unique chemical structure and diverse biological activities make it a valuable subject for future research, with the potential to yield novel therapeutic agents. Continued efforts in synthetic optimization and mechanistic studies will be crucial for translating these findings into clinical applications.
889675-05-2 (1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone) Related Products
- 38916-91-5(erythro-Guaiacylglycerol)
- 2138575-66-1((1,4-dimethyl-1H-pyrazol-3-yl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine)
- 2763928-92-1(4-(3-Acetamidooxetan-3-yl)benzoic acid)
- 1806914-75-9(3-Chloro-4-cyano-5-(difluoromethyl)-2-fluoropyridine)
- 1179359-70-6(8-Fluoroquinoline-2-carboximidamide hydrochloride)
- 1091615-01-8(tert-butyl 2-4-(2-aminopropyl)phenoxyacetate)
- 1421507-90-5(N-{4-3-(trifluoromethyl)phenoxybut-2-yn-1-yl}thiophene-3-carboxamide)
- 2228914-07-4(2-4-(diethylamino)-2-methoxyphenylpropanal)
- 1806036-35-0(3-(Difluoromethyl)-4-methoxy-5-(trifluoromethyl)pyridine-2-methanol)
- 899215-12-4(3-(4-chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one)




